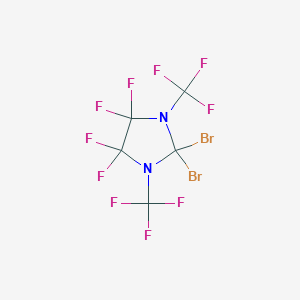
N~1~-Hexyl-N~4~-hydroxybutanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-Hexyl-N~4~-hydroxybutanediamide is a chemical compound with the molecular formula C10H22N2O2 It is an amide derivative that features both hexyl and hydroxybutane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexyl-N~4~-hydroxybutanediamide typically involves the reaction of hexylamine with 4-hydroxybutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process generally involves:
Activation of the Carboxylic Acid: The carboxylic acid group of 4-hydroxybutanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with hexylamine to form N1-Hexyl-N~4~-hydroxybutanediamide. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of N1-Hexyl-N~4~-hydroxybutanediamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
N~1~-Hexyl-N~4~-hydroxybutanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N1-Hexyl-N~4~-butanediamide.
Reduction: Formation of N1-Hexylbutanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N~1~-Hexyl-N~4~-hydroxybutanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N1-Hexyl-N~4~-hydroxybutanediamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
N~1~-Hexyl-N~4~-butanediamide: Lacks the hydroxy group, leading to different chemical properties and reactivity.
N~1~-Hexyl-N~4~-hydroxyhexanediamide: Contains a longer carbon chain, which may affect its solubility and interaction with biological molecules.
Uniqueness
N~1~-Hexyl-N~4~-hydroxybutanediamide is unique due to the presence of both hexyl and hydroxybutane groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
特性
| 91990-27-1 | |
分子式 |
C10H20N2O3 |
分子量 |
216.28 g/mol |
IUPAC名 |
N-hexyl-N'-hydroxybutanediamide |
InChI |
InChI=1S/C10H20N2O3/c1-2-3-4-5-8-11-9(13)6-7-10(14)12-15/h15H,2-8H2,1H3,(H,11,13)(H,12,14) |
InChIキー |
AWBDSBQLHVOHSQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC(=O)CCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)

![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)


![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)


